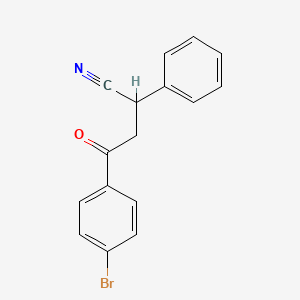

4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile is an organic compound that features a bromophenyl group, a phenyl group, a nitrile group, and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile typically involves the reaction of 4-bromobenzaldehyde with phenylacetonitrile under basic conditions, followed by oxidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and an oxidizing agent like hydrogen peroxide or potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

The compound has shown promise in various medicinal chemistry applications:

- Anticancer Activity : Preliminary studies suggest that 4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile may exhibit anticancer properties by interacting with specific molecular targets within cancer cells, potentially inhibiting their growth.

- Anti-inflammatory Properties : Research indicates that this compound may also have anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Interaction Studies

Interaction studies have demonstrated that this compound can engage with radical traps, generating superoxide radicals during reactions. This behavior is crucial for understanding its potential therapeutic applications and biological interactions.

Case Studies

- Anticancer Research :

- Photocatalytic Applications :

- Biological Interaction Studies :

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromophenylacetic acid

- 4-Bromophenyl isocyanate

- 4-Bromophenylboronic acid

- 4-Bromophenol

Uniqueness

4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Biologische Aktivität

4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile is an organic compound with significant potential in medicinal chemistry and material science. Its unique structure, featuring a bromophenyl group and a nitrile functional group, contributes to its biological activity. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound.

- Molecular Formula : C17H14BrN

- Molecular Weight : Approximately 314.21 g/mol

- Appearance : White solid

- Melting Point : 120 - 122 °C

Synthesis

The synthesis of this compound typically involves several steps, utilizing various reagents and conditions. A notable method includes:

- Oxidative Cyclization : Conducted using copper catalysts to enhance yields.

- Reagents : Potassium cyanide (KCN), acetic acid, and DMSO are commonly used in the synthesis process.

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Research has shown that compounds structurally similar to this compound possess antimicrobial properties against bacterial and fungal strains. For instance, derivatives were tested for their effectiveness using standard assays such as:

- DPPH Assay : To assess antioxidant activity.

- ABTS Assay : For evaluating radical scavenging activity.

These assays indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in drug development .

Toxicity Studies

Toxicity assessments have been conducted using freshwater cladoceran Daphnia magna as a model organism. Results indicated varying degrees of toxicity among different structural analogs, which is critical for evaluating the safety profile of these compounds in potential therapeutic applications.

Study 1: Antimicrobial Evaluation

A study focused on synthesizing and characterizing various derivatives of this compound. The synthesized compounds were subjected to antimicrobial testing against common pathogens. The results demonstrated that some derivatives exhibited potent antibacterial activity, making them promising candidates for further development as antimicrobial agents .

Study 2: Antioxidant Properties

Another investigation evaluated the antioxidant capacity of the compound using different assays (DPPH and ABTS). The findings revealed that certain derivatives not only scavenged free radicals effectively but also showed a correlation between structural modifications and enhanced antioxidant activity .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Methylphenyl)-4-oxo-2-phenylbutanenitrile | Contains a methyl group instead of bromine | Potentially different biological activity |

| 4-(2-Chlorophenyl)-4-oxo-2-phenylbutanenitrile | Contains a chlorine substituent | May exhibit different reactivity patterns |

| 4-(Biphenyl-2-yl)-4-oxobutanenitrile | Features a biphenyl group | Unique steric effects influencing reactivity |

| 4-(Phenyl)-4-oxobutanenitrile | Lacks additional substituents | Simplified structure may lead to different properties |

This table highlights how variations in substituents can significantly influence the biological activity and potential applications of these compounds.

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-4-oxo-2-phenylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-15-8-6-13(7-9-15)16(19)10-14(11-18)12-4-2-1-3-5-12/h1-9,14H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNSGKRLPBRPMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.